(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
Brand Name:
Vulcanchem
CAS No.:
33912-87-7
VCID:
VC0045856
InChI:
InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
SMILES:
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Molecular Formula:
C15H20N2O5
Molecular Weight:
308.33 g/mol
(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
CAS No.: 33912-87-7
Reference Standards
VCID: VC0045856
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
CAS No. | 33912-87-7 |
---|---|
Product Name | (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid |
Molecular Formula | C15H20N2O5 |
Molecular Weight | 308.33 g/mol |
IUPAC Name | 3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid |
Standard InChI | InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) |
Standard InChIKey | RQLYPCLOROQBGI-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Synonyms | N-[(Phenylmethoxy)carbonyl]glycyl-L-valine; Z-Gly-val-OH; Z-glycyl-L-valine; N-Carbobenzyloxylglycyl-L-valine; (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic Acid |
PubChem Compound | 118117 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume